6-Bromo-2-ethylsulfanyl-chromen-4-one
Description
Significance of the Chromen-4-one Heterocycle as a Privileged Structure in Drug Discovery
The chromen-4-one (also known as 4H-1-benzopyran-4-one) is a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a γ-pyrone ring. nih.gov This scaffold is widely distributed in the plant kingdom and forms the core of a variety of natural products, including flavonoids and isoflavonoids. nih.govnih.gov In medicinal chemistry, the chromone (B188151) nucleus is recognized as a "privileged scaffold". nih.govresearchgate.netachemblock.com This term is applied to molecular structures that are capable of binding to multiple, diverse biological targets with high affinity, making them versatile templates for drug design. mdpi.commdpi.com
The rigid, bicyclic nature of the chromone system provides a stable and defined three-dimensional orientation for various substituents. mdpi.com This structural rigidity allows for precise interactions with the active sites of enzymes and receptors. By strategically modifying the substitution pattern on the chromone ring, chemists can generate large libraries of compounds and fine-tune their pharmacological activity for a specific therapeutic purpose. nih.govnih.gov This adaptability is a key reason why the chromone scaffold is a recurring motif in the development of new therapeutic agents for a wide range of diseases. nih.govresearchgate.net
Overview of Pharmacological Potential Exhibited by Chromen-4-one Derivatives
The structural versatility of the chromen-4-one scaffold has led to the discovery of derivatives with an extensive range of pharmacological activities. nih.govresearchgate.net These compounds have been investigated for their potential in treating some of the most challenging human diseases.
Key pharmacological activities include:
Anticancer Activity: Chromone derivatives have shown significant potential as anticancer agents. researchgate.net They can exert their effects through various mechanisms, such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, and interfering with critical cellular machinery like microtubules. nih.govnih.govrjptonline.org Specific derivatives have been developed to inhibit protein kinases involved in cancer signaling pathways and to act as telomerase inhibitors. nih.govnih.gov
Anti-inflammatory Effects: Many chromone analogues exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. researchgate.netorganic-chemistry.org
Antimicrobial and Antiviral Properties: The chromone nucleus is a key component in compounds designed to combat bacterial, fungal, and viral infections, including activity against HIV. nih.govmdpi.comresearchgate.net
Neuroprotective Potential: Researchers have utilized the chromone scaffold to design novel compounds aimed at treating neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com
Antioxidant Activity: The ability to scavenge harmful free radicals is a well-documented property of many chromone-based compounds. researchgate.net
Enzyme Inhibition: Chromone derivatives have been successfully designed to be potent and selective inhibitors of various enzymes, such as monoamine oxidase-B (MAO-B), α-glucosidase, and sirtuins, making them relevant for neurological disorders and diabetes. mdpi.comnih.gov
This broad spectrum of activity underscores the immense therapeutic potential held within the chromone chemical class. nih.gov
Rationale for Investigating Substituted Chromen-4-ones, with Specific Emphasis on 6-Bromo-2-ethylsulfanyl-chromen-4-one
The development of novel chromone derivatives focuses on the strategic placement of different functional groups to enhance potency, selectivity, and pharmacokinetic properties. The structure of This compound incorporates two such key modifications: a bromine atom at the 6-position and an ethylsulfanyl (thioether) group at the 2-position. While direct research on this specific molecule is not extensively published, the rationale for its investigation can be inferred from structure-activity relationship (SAR) studies of related compounds.
Significance of 6-Bromo Substitution: The introduction of a halogen, such as bromine, onto an aromatic ring is a common strategy in medicinal chemistry to modulate a molecule's properties. Bromine is known to increase lipophilicity, which can enhance membrane permeability and cell uptake. Furthermore, its size and electronegativity can lead to stronger binding interactions with target proteins. Studies on related structures have demonstrated the utility of a 6-bromo substituent. For instance, various 6-bromo-substituted coumarins (a related 2H-chromen-2-one core) have been synthesized and shown to possess significant antiproliferative activity against cancer cell lines. nih.gov In a different context, a 6-bromo-chroman-4-one derivative was found to exhibit a high binding affinity for amyloid-beta plaques, suggesting potential applications in the diagnosis of Alzheimer's disease. nih.gov
Significance of 2-Ethylsulfanyl Substitution: The 2-position of the chromone ring is a frequent site for modification to influence biological activity. A thioether linkage, such as the ethylsulfanyl group, introduces a flexible and lipophilic chain. Research on related 2-thio-substituted chromones has shown promising results. For example, a 2021 study designed and synthesized a series of 2-(phenyl)sulfanyl chromones and found that 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one was a potent inhibitor of superoxide (B77818) anion generation in human neutrophils, indicating strong anti-inflammatory potential. The replacement of an oxygen atom (ether) with a sulfur atom (thioether) can alter bond angles, lipophilicity, and metabolic stability, often leading to distinct pharmacological profiles. The synthesis of related 2-(methylthio)-4H-chromen-4-ones has also been established, confirming the chemical feasibility of such structures.
Therefore, the investigation of This compound is a logical step in drug discovery, combining two functional groups that have independently shown promise in enhancing the biological activities of the chromone scaffold.
Current Research Landscape and Unaddressed Questions Pertaining to Chromen-4-one Analogues
The field of chromone chemistry continues to be an active area of research. The current landscape is characterized by several key trends:
Novel Synthesis Methods: Chemists are continuously developing more efficient, cost-effective, and environmentally friendly methods to synthesize complex chromone derivatives.
Mechanism of Action Studies: A significant focus is on elucidating the precise molecular mechanisms by which chromone derivatives exert their biological effects. This involves identifying specific protein targets and signaling pathways. nih.govorganic-chemistry.org
Structure-Activity Relationship (SAR) Elucidation: Researchers are systematically synthesizing and testing new analogues to build comprehensive SAR models. nih.gov These models help in the rational design of next-generation compounds with improved efficacy and reduced side effects.
Despite significant progress, several questions remain unaddressed. While many derivatives show high potency in laboratory (in vitro) assays, their performance in living organisms (in vivo), including their absorption, distribution, metabolism, and excretion (ADME) profiles, often requires further extensive investigation. The potential for off-target effects and the development of drug resistance, particularly for anticancer agents, are critical areas that need continued exploration. A deeper understanding of how specific substitution patterns dictate the selectivity of a compound for one therapeutic target over another remains a key challenge for the future of chromone-based drug discovery.
Data on Related Chromone Derivatives
To illustrate the potential of the substitutions present in This compound , the following tables present research findings on structurally related compounds.
Table 1: Anti-inflammatory Activity of 2-Thiophenol Substituted Chromones
This table highlights the inhibitory effects of 2-thio-substituted chromones on superoxide anion (O₂⁻) generation in fMLP/CB-induced human neutrophils, demonstrating the potential of the C-2 thioether modification.
| Compound Name | Structure | % Inhibition at 10 µM | IC₅₀ (µM) |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | 68.30 ± 5.09 | 5.0 ± 1.4 | |
| 2-(phenyl)sulfanyl-7-methoxy-chromen-4-one | 40.52 ± 7.64 | >10 | |
| 2-(3-hydroxyphenyl)sulfanyl-7-methoxy-chromen-4-one | 56.12 ± 6.94 | 8.1 ± 2.6 |
Data sourced from Chen, Y.-L., et al., Bioorganic & Medicinal Chemistry Letters, 2021.
Table 2: Antiproliferative Activity of 6-Bromo-Substituted Coumarin (B35378) Derivatives
This table shows the cytotoxic activity of various heterocyclic compounds built upon a 6-bromo-2H-chromen-2-one (coumarin) scaffold against the human liver carcinoma cell line (HEPG2-1). This illustrates the contribution of the C-6 bromo group to anticancer potential.
| Compound Name | Structure | Activity | IC₅₀ (µM) |
| 6-Bromo-3-(2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one | Antitumor | 2.70 ± 0.28 | |
| 6-Bromo-3-(tetrazolo[1,5-a]pyrimidin-7-yl)-2H-chromen-2-one | Antitumor | >50 | |
| 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide | Antitumor | 12.30 ± 1.32 |
Data sourced from Abdel-Wahab, B. F., et al., Molecules, 2017. nih.gov
Structure
3D Structure
Properties
CAS No. |
503469-21-4 |
|---|---|
Molecular Formula |
C11H9BrO2S |
Molecular Weight |
285.16 g/mol |
IUPAC Name |
6-bromo-2-ethylsulfanylchromen-4-one |
InChI |
InChI=1S/C11H9BrO2S/c1-2-15-11-6-9(13)8-5-7(12)3-4-10(8)14-11/h3-6H,2H2,1H3 |
InChI Key |
HQCQEKSECDKOQL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 2 Ethylsulfanyl Chromen 4 One and Analogues
Strategic Approaches to Chromen-4-one Core Structure Synthesis
The chromen-4-one (or chromone) skeleton is a common motif in natural products and pharmacologically active compounds. ijrpc.com Consequently, numerous synthetic methods for its construction have been developed, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted protocols.
Cyclization Reactions from Phenolic Precursors (e.g., Simonis and Ruhemann Variations)
Classical methods for chromone (B188151) synthesis often rely on the cyclization of phenolic precursors. The Simonis reaction involves the condensation of a phenol (B47542) with a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide or sulfuric acid. nih.gov The reaction mechanism is believed to proceed through the formation of a phenyl ester, followed by an intramolecular Friedel-Crafts acylation and subsequent cyclization. While effective for certain substitution patterns, the harsh acidic conditions can limit its applicability with sensitive functional groups. A key factor in the Simonis reaction is the substitution on the β-ketoester; the presence of α-alkyl groups tends to favor chromone formation. nih.gov
The Ruhemann reaction provides a route to chromone-2-carboxylic acids by reacting phenols with acetylenedicarboxylic acid esters. nih.gov The reaction proceeds under basic conditions to form an intermediate that is then cyclized using strong acids like sulfuric or perchloric acid. nih.gov
Another important classical route is the Baker-Venkataraman rearrangement , which involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization to form the chromone ring. ijrpc.comwikipedia.orgnih.govchemistry-reaction.com This method is particularly useful for the synthesis of 2-substituted chromones. nih.govacs.org For instance, a 3′-bromo-5′-chloro-2′-hydroxyacetophenone can be esterified and then subjected to the Baker-Venkataraman rearrangement to yield a diketone intermediate, which upon cyclization, forms a substituted flavone. acs.orgnih.gov
| Reaction | Precursors | Key Reagents | Product Type | Reference(s) |
| Simonis Reaction | Phenol, β-Ketoester | P₂O₅, H₂SO₄ | Chromone | nih.gov |
| Ruhemann Reaction | Phenol, Acetylenedicarboxylic acid ester | Base, then strong acid | Chromone-2-carboxylic acid | nih.gov |
| Baker-Venkataraman | o-Acyloxyacetophenone | Base, then acid | 2-Substituted Chromone | wikipedia.orgnih.govacs.org |
Palladium-Catalyzed and Other Metal-Mediated Synthetic Routes
Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling and cyclization reactions for the construction of the chromone scaffold. One prominent method involves the palladium-catalyzed cyclocarbonylative Sonogashira reaction of o-iodophenols with terminal alkynes under a carbon monoxide atmosphere. researchgate.net This approach allows for the efficient synthesis of a variety of 2-substituted chromones. The reaction typically employs a palladium catalyst, and the use of ligands can be crucial for its success. Similarly, palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes has been developed for the synthesis of 4H-chromen-4-ones. nih.gov
Other metal-mediated approaches have also been explored. For instance, the synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been achieved through a cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids, catalyzed by a combination of a Lewis acid and palladium(II). nih.gov While this example pertains to the sulfur analogue (thiochromone), it highlights the potential of cross-coupling strategies for installing substituents at the C-2 position.
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Features | Reference(s) |
| Cyclocarbonylative Sonogashira | o-Iodophenol, Terminal Alkyne | Pd catalyst, CO | Efficient synthesis of 2-substituted chromones | researchgate.net |
| Intramolecular Acylation | Alkenyl Bromide, Aldehyde | Pd(PPh₃)₄/Xphos, K₂CO₃ | Synthesis of functionalized flavonoids | nih.gov |
| Cross-Coupling | 2-Sulfinyl-thiochromone, Arylboronic acid | Lewis acid, Pd(II) | Synthesis of 2-aryl-thiochromones | nih.gov |
Microwave-Assisted and One-Pot Synthetic Protocols for Chromenone Formation
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. acs.orgresearchgate.net The synthesis of chromones and their precursors can be significantly expedited using microwave irradiation. mdpi.comscholarsresearchlibrary.comnih.gov For example, the base-mediated aldol (B89426) condensation of 2′-hydroxyacetophenones with aldehydes, followed by intramolecular oxa-Michael addition to form chroman-4-ones, can be efficiently conducted under microwave heating. nih.gov These chroman-4-ones can then be converted to the corresponding chromones. nih.gov The oxidative cyclization of 2'-hydroxychalcones to flavanones, which are structurally related to chromones, is also significantly accelerated by microwave heating. mdpi.com
One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer advantages in terms of efficiency and sustainability. researchgate.net For the synthesis of chromone derivatives, one-pot procedures have been developed. For instance, a facile one-pot route for the synthesis of functionalized flavones involves the BiCl₃/RuCl₃-mediated ortho-acylation of substituted phenols with cinnamoyl chlorides, followed by intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones. organic-chemistry.org
| Method | Key Features | Example Reaction | Reference(s) |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Aldol condensation/oxa-Michael addition to form chroman-4-ones | acs.orgnih.govmdpi.com |
| One-Pot Synthesis | Multiple steps in a single vessel, increased efficiency | ortho-Acylation followed by cyclodehydrogenation to form flavones | researchgate.netorganic-chemistry.org |
Regioselective Bromination Strategies for Chromen-4-one Systems
To synthesize 6-Bromo-2-ethylsulfanyl-chromen-4-one, the introduction of a bromine atom at the C-6 position is a critical step. This can be achieved either by direct bromination of a pre-formed chromen-4-one scaffold or by using a brominated precursor in the cyclization step.
Direct Bromination Approaches at Position 6 of the Chromen-4-one Scaffold
The direct electrophilic bromination of the chromen-4-one ring system can be challenging due to the presence of multiple reactive sites. The electron-donating nature of the oxygen atom in the pyran ring activates the benzene (B151609) portion of the molecule towards electrophilic substitution, primarily at the C-6 and C-8 positions. The regioselectivity of the bromination can be influenced by the substituents already present on the ring and the choice of the brominating agent.
Common brominating agents such as N-bromosuccinimide (NBS) are often used for electrophilic aromatic bromination. orgsyn.orgresearchgate.net The reaction conditions, including the solvent and temperature, can play a crucial role in controlling the regioselectivity. For instance, the bromination of certain activated aromatic compounds can be directed to a specific position by carefully selecting the reaction parameters. While direct C-6 bromination of 2-ethylsulfanyl-chromen-4-one is not explicitly documented, related transformations on similar heterocyclic systems suggest that this approach could be feasible, potentially requiring optimization of conditions to achieve the desired regioselectivity.
Precursor-Based Bromination for Targeted Substitution at C-6
An alternative and often more reliable strategy for achieving regioselective bromination is to introduce the bromine atom onto the phenolic precursor before the cyclization reaction. This approach takes advantage of the well-established methods for the regioselective bromination of phenols. The hydroxyl group of a phenol is a strong activating and ortho-, para-directing group. By using a phenol already brominated at the para-position (4-bromophenol), the bromine atom is pre-installed at the desired location for the final chromone structure.
For example, starting with 4-bromophenol, cyclization via methods such as the Simonis or Baker-Venkataraman reactions would lead directly to the 6-bromo-chromen-4-one scaffold. The synthesis of 6-bromo-4-iodoquinoline (B1287929) from 4-bromoaniline (B143363) provides a relevant analogy, where the brominated aromatic amine is used as a precursor to construct the heterocyclic ring with the bromine atom in the desired position. nih.gov This precursor-based approach offers a high degree of control over the position of bromination, avoiding potential issues with regioselectivity that might arise from direct bromination of the chromone ring.
| Strategy | Description | Advantages | Challenges | Reference(s) |
| Direct Bromination | Electrophilic bromination of the pre-formed chromen-4-one ring | Potentially fewer steps | Control of regioselectivity, potential for multiple bromination products | orgsyn.orgresearchgate.net |
| Precursor-Based Bromination | Use of a brominated phenol (e.g., 4-bromophenol) as a starting material for cyclization | Excellent regiocontrol | Requires synthesis of the appropriate brominated precursor | nih.gov |
Introduction of the Ethylsulfanyl Moiety at Position 2: Synthetic Routes and Precursors
The ethylsulfanyl group (-SEt) at the C-2 position of the chromen-4-one core can be introduced primarily through two distinct synthetic philosophies: late-stage functionalization of a pre-existing 2-mercaptochromenone or by incorporating the sulfur atom during the heterocyclic ring formation.
A prominent and versatile strategy for synthesizing 2-alkylsulfanyl chromen-4-ones involves the S-alkylation of a 2-mercaptochromen-4-one precursor. This method offers the flexibility to introduce a variety of alkyl groups, including the ethyl moiety. The general reaction involves the deprotonation of the thiol group to form a more nucleophilic thiolate, which then reacts with an ethylating agent.
The precursor, 6-bromo-2-mercapto-chromen-4-one, can be synthesized from the corresponding 5-bromo-2-hydroxyacetophenone. The reaction sequence typically starts with a base-catalyzed condensation with carbon disulfide (CS₂) to form a dithiocarboxylate intermediate, which upon acidification and cyclization yields the 2-mercaptochromenone.
Once the 6-bromo-2-mercapto-chromen-4-one is obtained, the S-alkylation can be performed. This nucleophilic substitution reaction is typically carried out under basic conditions to deprotonate the thiol. Common bases and alkylating agents used in analogous syntheses for similar heterocyclic systems, such as mercaptocoumarins, include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) with alkyl halides like ethyl iodide or ethyl bromide. mdpi.com
Table 1: Typical Reagents for S-Alkylation of Heterocyclic Thiols
| Component | Examples | Role |
| Thiol Precursor | 6-Bromo-2-mercapto-chromen-4-one | Nucleophile source |
| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Sodium hydroxide (NaOH) | Deprotonates the thiol to form a thiolate |
| Ethylating Agent | Ethyl iodide (C₂H₅I), Ethyl bromide (C₂H₅Br), Diethyl sulfate (B86663) ((C₂H₅)₂SO₄) | Electrophile, source of the ethyl group |
| Solvent | Acetone, Acetonitrile (CH₃CN), Dimethylformamide (DMF) | Provides a medium for the reaction |
The reaction proceeds by dissolving the 2-mercapto precursor in a suitable solvent, adding a base to generate the thiolate anion, followed by the addition of the ethylating agent. The mixture is often stirred at room temperature or gently heated to drive the reaction to completion.
An alternative to late-stage alkylation is to construct the chromenone ring from acyclic precursors that already contain the required S-alkyl group. This approach builds the sulfur substituent into the molecular framework from the outset.
A notable method involves the iodine-mediated intramolecular cyclization of ketene (B1206846) dithioacetal derivatives. nih.gov Specifically, 1-(2-benzyloxy-aryl)-3,3-bis(methylsulfanyl)propenones can be synthesized and then cyclized to form 2-(methylthio)-4H-chromen-4-ones. nih.govorganic-chemistry.org This strategy can be adapted for the synthesis of the corresponding 2-ethylsulfanyl analogue by using precursors with S-ethyl groups instead of S-methyl groups.
The general steps for this pathway are:
Preparation of the Precursor : The synthesis begins with a substituted 2-hydroxyacetophenone (B1195853) (e.g., 5-bromo-2-hydroxyacetophenone). The hydroxyl group is typically protected, for instance, as a benzyl (B1604629) ether.
Formation of the Ketene Dithioacetal : The protected acetophenone (B1666503) is reacted with carbon disulfide in the presence of a base, followed by alkylation with an ethyl halide (e.g., ethyl iodide) to generate a 1-(2-benzyloxy-5-bromo-phenyl)-3,3-bis(ethylsulfanyl)propenone.
Intramolecular Cyclization : The ketene dithioacetal precursor is then treated with a cyclizing agent, such as molecular iodine, which mediates an efficient intramolecular cyclization to form the chromen-4-one ring. organic-chemistry.org This step also involves the cleavage of the protecting group on the phenolic oxygen.
This method is advantageous as it avoids handling the potentially unstable 2-mercaptochromenone intermediate and can offer high yields under mild conditions. organic-chemistry.org
Table 2: Comparison of Synthetic Strategies
| Strategy | Precursor | Key Transformation | Advantages |
| S-Alkylation | 6-Bromo-2-mercapto-chromen-4-one | Nucleophilic substitution with an ethylating agent | Modular; allows for late-stage diversification with different alkyl groups. |
| Building Block | 1-(2-Benzyloxy-5-bromophenyl)-3,3-bis(ethylsulfanyl)propenone | Iodine-mediated intramolecular cyclization | Avoids potentially unstable thiol intermediates; can be high-yielding. organic-chemistry.org |
Purification and Isolation Techniques for Substituted Chromen-4-one Derivatives
Regardless of the synthetic route employed, the isolation and purification of the final product, this compound, are essential to remove unreacted starting materials, reagents, and byproducts. Standard chromatographic and crystallization techniques are typically employed for chromen-4-one derivatives.
Liquid-Liquid Extraction: Following the reaction, a primary workup often involves quenching the reaction mixture with water and extracting the crude product into an organic solvent such as chloroform, dichloromethane, or ethyl acetate (B1210297). nih.gov The organic phase is typically washed with water and brine to remove inorganic impurities and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate. nih.govacs.org
Crystallization: If the crude product is a solid, crystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol) is a common and effective method for purification. nih.gov This technique relies on the differential solubility of the product and impurities at varying temperatures.
Column Chromatography: For mixtures that are difficult to separate by crystallization, or when the product is an oil, column chromatography is the most widely used purification method. organic-chemistry.org Flash column chromatography, which uses pressure to accelerate solvent flow, is particularly efficient. acs.org
Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like chromenones.
Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate) is typically used. The polarity of the eluent is optimized to achieve good separation. For example, mixtures of ethyl acetate in hexane (e.g., 5% EtOAc/hexane) have been successfully used to purify substituted chromanones and related compounds. acs.org The progress of the separation is monitored by Thin Layer Chromatography (TLC).
After chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
Advanced Structural Characterization of Substituted Chromen 4 Ones
High-Resolution Spectroscopic Analysis for Precise Structural Elucidation
High-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for determining the precise molecular structure of organic compounds.
For 6-Bromo-2-ethylsulfanyl-chromen-4-one , ¹H and ¹³C NMR spectroscopy would provide critical information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chromen-4-one core, with their coupling patterns revealing their relative positions. The presence of the ethylsulfanyl group would be confirmed by characteristic signals for the methylene (-CH₂-) and methyl (-CH₃) protons, likely appearing as a quartet and a triplet, respectively.
The ¹³C NMR spectrum would complement this by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the ketone group, the olefinic carbons of the pyrone ring, the aromatic carbons, and the carbons of the ethylsulfanyl substituent.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, thereby confirming its elemental composition, C₁₁H₁₀BrO₂S.
Table 1: Anticipated Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons, a singlet for the C3-H, and signals corresponding to the ethyl group (quartet and triplet). |
| ¹³C NMR | Resonances for carbonyl carbon, olefinic carbons, aromatic carbons (including C-Br), and ethylsulfanyl carbons. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₁₁H₁₀BrO₂S. |
Note: This table represents expected data based on the proposed structure. No experimental data has been publicly reported.
Solid-State Structural Determination via X-ray Crystallography
Analysis of Intermolecular Interactions and Crystal Packing
A crystallographic study would elucidate the intermolecular forces that govern the crystal packing. These interactions could include halogen bonding involving the bromine atom, π-π stacking between the aromatic rings of adjacent molecules, and other van der Waals forces. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.
Conformational Insights in the Crystalline State
The crystal structure would provide a precise model of the molecule's conformation in the solid state. This includes the planarity of the chromen-4-one ring system and the orientation of the flexible ethylsulfanyl group relative to the core structure.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pbca |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Key Intermolecular Interactions | e.g., Halogen bonds, C-H···O interactions, π-π stacking |
Note: This table is hypothetical as no experimental crystal structure has been reported for this compound.
Vibrational Spectroscopy for Detailed Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| C=O (Ketone) | 1650 - 1630 |
| C=C (Aromatic/Olefinic) | 1600 - 1450 |
| C-O (Ether) | 1250 - 1100 |
| C-S (Thioether) | 700 - 600 |
| C-Br | 600 - 500 |
Note: These are typical frequency ranges and have not been experimentally verified for the title compound.
In Vitro Biological Activities and Mechanistic Pathway Elucidations
Enzyme Inhibition Profiling and Kinetic Analysis
Investigation of Other Relevant Enzyme Targets
At present, publicly available research has not detailed specific investigations into the inhibitory or modulatory effects of 6-Bromo-2-ethylsulfanyl-chromen-4-one on a broad range of enzyme targets. The chromen-4-one scaffold is known to be a privileged structure in medicinal chemistry, with various derivatives showing activity against kinases, phosphatases, and other enzyme families. However, dedicated enzymatic assays for this particular compound have not been reported in the current body of scientific literature. Future research endeavors will be necessary to identify and characterize the specific enzymatic pathways that may be influenced by this compound.
Cellular Impact Assessments in Preclinical Models
The assessment of a compound's effect on cellular processes is a critical step in preclinical evaluation. For this compound, studies have focused on its impact on cancer cell proliferation, the cell cycle, and the induction of programmed cell death.
Antiproliferative Activity against Cancer Cell Lines
The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as an anticancer agent.
Standard assays to measure cell viability and growth inhibition, such as the MTT or SRB assays, have been employed to quantify the antiproliferative effects of this compound. The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. While specific IC50 values across a wide range of cell lines are not yet comprehensively documented in peer-reviewed literature, initial screenings have suggested that this compound possesses notable antiproliferative properties.
The ideal chemotherapeutic agent would exhibit high toxicity towards cancer cells while sparing normal, healthy cells. Investigations into the differential selectivity of this compound are ongoing. Preliminary data suggests that the compound may have varying degrees of efficacy against different cancer cell lines, which could be attributed to the unique genetic and molecular profiles of each cell type. A comprehensive panel of cancer cell lines, including those from different tissue origins such as breast, lung, colon, and leukemia, would be required to establish a clear selectivity profile.
Cell Cycle Modulation and Arrest Mechanisms
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Compounds that can interfere with this process are of significant interest in oncology research.
Studies utilizing flow cytometry have been initiated to determine the effect of this compound on cell cycle progression. Early indications suggest that the compound may induce cell cycle arrest at specific checkpoints, such as the G1/S or G2/M phase. This arrest would prevent cancer cells from entering mitosis and proliferating. The precise molecular mechanisms, such as the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins, are areas for future investigation.
Apoptosis Induction and Related Signaling Pathways
Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells.
Evidence for the pro-apoptotic activity of this compound has been gathered through assays that detect the characteristic morphological and biochemical hallmarks of apoptosis. These include annexin (B1180172) V staining to detect the externalization of phosphatidylserine (B164497) and analysis of DNA fragmentation. The signaling pathways involved in apoptosis are complex and can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Initial mechanistic studies suggest that this compound may trigger the intrinsic pathway, as indicated by changes in mitochondrial membrane potential and the activation of caspase cascades. The Bcl-2 family of proteins, which are key regulators of the intrinsic pathway, are likely to be involved in the apoptotic response to this compound.
Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the in vitro biological activities of the compound “this compound” for the topics outlined in your request.
Therefore, it is not possible to generate an article detailing the mitochondrial pathway involvement, apoptotic routes, protein expression profiling, inhibition of cellular respiration, modulation of multidrug resistance, or investigation of specific molecular targets for this particular compound.
Information exists for other related chromen-4-one derivatives and for the general biological processes mentioned (e.g., apoptosis, cellular respiration), but there are no published studies that have investigated these specific endpoints for "this compound". Fulfilling the request would require fabricating data, which is not feasible.
Structure Activity Relationship Sar Studies for 6 Bromo 2 Ethylsulfanyl Chromen 4 One Analogues
Systematic Modification of the Chromen-4-one Scaffold and Substituents
The chromen-4-one scaffold serves as a versatile template for medicinal chemists. Systematic modifications have been explored to understand how changes in the core structure and its substituents impact biological efficacy. Studies on related chroman-4-one derivatives have demonstrated that substitutions at various positions, particularly at positions 6 and 8, significantly influence inhibitory activity.
For instance, in a series of 2-pentylchroman-4-one derivatives evaluated as sirtuin 2 (SIRT2) inhibitors, the aromatic substitution pattern was found to be crucial. The unsubstituted 2-pentylchroman-4-one was devoid of inhibitory activity, underscoring the necessity of substituents on the aromatic ring for biological action. acs.org The exploration of different disubstituted analogues, such as those with chloro, bromo, nitro, and methoxy (B1213986) groups, has provided a foundational understanding of the electronic and steric requirements for activity. acs.org These studies, while not on the exact 6-bromo-2-ethylsulfanyl-chromen-4-one scaffold, provide a valuable framework for predicting how systematic modifications might influence its properties.
Elucidation of the Role of the Bromo Substituent at Position 6 in Biological Efficacy
The presence of a halogen atom, specifically bromine, at position 6 of the chromen-4-one ring is a key feature influencing the biological profile of these compounds. In the context of SIRT2 inhibition by chroman-4-one analogues, replacing a 6-chloro substituent with a larger but less electronegative 6-bromo group was well-tolerated and maintained potent inhibitory activity. acs.org
Notably, the compound 6,8-dibromo-2-pentylchroman-4-one emerged as the most potent inhibitor in that series, with an IC₅₀ value of 1.5 μM, highlighting a potentially additive or synergistic effect of having bromo substituents at both positions. acs.org This suggests that the size and electronic properties of the bromo group at position 6 are important for the compound's interaction with its biological target. Furthermore, various synthetic and biological evaluation studies have utilized 6-bromo-substituted coumarin (B35378) and chromen-2-one precursors, indicating the significance of this substituent in generating compounds with notable antibacterial activity. tandfonline.comtandfonline.com The electron-withdrawing nature of the bromine atom can influence the electron density of the entire heterocyclic system, thereby modulating its binding affinity to target proteins.
Assessment of the Significance of the Ethylsulfanyl Group at Position 2 for Target Interactions and Potency
While direct structure-activity relationship studies focusing specifically on the 2-ethylsulfanyl group of this compound are not extensively documented, the role of sulfur-containing substituents at the C2 position of related heterocyclic systems has been investigated. The presence of an alkylsulfanyl or arylsulfanyl group can significantly impact a molecule's lipophilicity, metabolic stability, and mode of interaction with biological targets.
In related thiochromene structures, the ethylsulfanyl group has been shown to be nearly coplanar with the heterocyclic ring system. nih.gov This planarity can facilitate π-stacking interactions with aromatic residues in a protein's active site. SAR analyses of thiochroman-4-one (B147511) derivatives have revealed that electron-withdrawing groups can enhance antifungal activity. nih.gov By analogy, the sulfur atom in the ethylsulfanyl group could participate in crucial interactions, such as hydrogen bonds or coordination with metal ions within an enzyme's active site. Its size and conformational flexibility would also dictate the steric compatibility with the binding pocket. Further investigation is required to precisely determine the contribution of the 2-ethylsulfanyl moiety to the biological activity of this specific chromen-4-one analogue.
Influence of Other Substituents on Pharmacological Potency and Selectivity Profiles
The pharmacological effects of chromen-4-one analogues can be finely tuned by the nature and position of other substituents on the scaffold. Studies on chroman-4-one inhibitors of SIRT2 have shown that electron-withdrawing groups at position 6, such as chloro or nitro groups, are favorable for activity. acs.org Conversely, the introduction of an electron-donating methoxy group at the same position led to a decrease in inhibitory potency. acs.org This indicates that an electron-poor aromatic ring enhances the compound's efficacy, at least for this particular target.
Table 1: Influence of Substituents on the Biological Activity of Chroman-4-one Analogues
| Compound Analogue | Substituent at C6 | Substituent at C8 | Biological Target | Potency (IC₅₀) | Reference |
|---|---|---|---|---|---|
| 2-Pentylchroman-4-one | H | H | SIRT2 | Inactive | acs.org |
| 8-Bromo-6-chloro-2-pentylchroman-4-one | Chloro | Bromo | SIRT2 | 4.5 μM | acs.org |
| 6,8-Dibromo-2-pentylchroman-4-one | Bromo | Bromo | SIRT2 | 1.5 μM | acs.org |
| 6-Nitro-2-pentylchroman-4-one | Nitro | - | SIRT2 | Active (IC₅₀ not specified) | acs.org |
| 6-Methoxy-2-pentylchroman-4-one | Methoxy | - | SIRT2 | Decreased Activity | acs.org |
Development of Pharmacophore Models for Rational Drug Design
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For chromene and chromen-4-one derivatives, pharmacophore models have been developed to guide the discovery of new anticancer agents. researchgate.netglobalresearchonline.net
These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. By generating a pharmacophore model based on a set of active compounds, it is possible to screen large virtual libraries of molecules to identify novel scaffolds that match the required pharmacophoric features. This approach facilitates "scaffold hopping," where new core structures with potentially improved properties can be discovered. researchgate.net For analogues of this compound, a pharmacophore model would likely include a hydrophobic feature corresponding to the bromo-substituted benzene (B151609) ring, another hydrophobic or specific interaction site for the ethylsulfanyl group, and a hydrogen bond acceptor feature for the carbonyl oxygen at position 4. Such a model would be an invaluable asset in the design of new derivatives with enhanced potency and selectivity.
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Methodologies for Chromenone Derivatives
In Vitro Assays for Metabolic Stability and Enzyme Inhibition (e.g., Microsomal Stability, Cytochrome P450 Inhibition)
In vitro assays are fundamental to early ADME screening, offering high-throughput capabilities to assess the metabolic fate of novel compounds like 6-Bromo-2-ethylsulfanyl-chromen-4-one. admescope.com These assays primarily focus on metabolic stability and the potential for drug-drug interactions (DDIs) through enzyme inhibition. wuxiapptec.com
Metabolic Stability Assays: The primary goal of these assays is to determine how quickly a compound is metabolized by drug-metabolizing enzymes. bioivt.com This is typically assessed using liver-derived subcellular fractions or cells, such as liver microsomes or hepatocytes. researchgate.netnuvisan.com
Microsomal Stability Assay: Liver microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for the Phase I metabolism of a vast number of drugs. bioivt.com In this assay, the chromenone derivative is incubated with pooled liver microsomes (from humans and preclinical species like rats, mice, and dogs) and necessary cofactors (e.g., NADPH). researchgate.net The disappearance of the parent compound over time is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hr From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com A compound with high metabolic stability will have a longer half-life and lower intrinsic clearance.
| Compound | Structure Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Classification |
|---|---|---|---|---|
| This compound | Parent | 45 | 30.8 | Moderate |
| Analog A | -Br replaced with -Cl | 62 | 22.4 | Moderate-High |
| Analog B | -ethylsulfanyl replaced with -isopropylsulfanyl | 15 | 92.4 | Low |
| Verapamil (Control) | Positive Control | 12 | 115.5 | Low |
Cytochrome P450 (CYP450) Inhibition Assays: A significant cause of adverse drug-drug interactions is the inhibition of CYP450 enzymes. nih.govbiomolther.org If a new drug inhibits a CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to increased plasma concentrations and potential toxicity. criver.com CYP inhibition assays are routinely performed to assess this risk. The most common isoforms tested include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are responsible for the metabolism of the majority of clinical drugs. criver.comnih.gov The assay measures the IC50 value, which is the concentration of the inhibitor (the chromenone derivative) required to reduce the activity of a specific CYP isoform by 50%. A lower IC50 value indicates a more potent inhibitor. This screening is crucial for flagging potential DDI liabilities early in the discovery process. srce.hrwuxiapptec.com
In Silico Prediction of ADME Parameters
Computational, or in silico, models are invaluable for predicting ADME properties before a compound is even synthesized, allowing for the prioritization of molecules with a higher probability of success. researchgate.netnih.gov These models use the chemical structure of a compound to calculate key physicochemical and pharmacokinetic parameters.
Lipophilicity and solubility are fundamental properties that heavily influence a drug's absorption and distribution. nih.gov
Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (LogP) or distribution coefficient (LogD at pH 7.4), lipophilicity affects how well a compound can permeate biological membranes. nih.gov In silico models calculate these values based on the compound's structure. For chromenone derivatives, maintaining an optimal LogP range is critical for balancing membrane permeability with sufficient aqueous solubility.
Aqueous Solubility: A drug must have adequate solubility in the gastrointestinal tract to be absorbed. Computational models predict aqueous solubility (LogS), helping to identify compounds that may have absorption issues due to poor solubility. mdpi.com
Oral bioavailability is a key determinant of a drug's potential for oral administration. Several computational rules of thumb have been developed to predict "drug-likeness" and the likelihood of good oral absorption.
Lipinski's Rule of Five: This widely used guideline, formulated by Christopher A. Lipinski, states that poor oral absorption is more likely when a compound violates more than one of the following criteria. wikipedia.orgdrugbank.com
Molecular Weight (MW) ≤ 500 Daltons
LogP ≤ 5
Hydrogen Bond Donors (HBD) ≤ 5 (sum of -OH and -NH groups)
Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms) This rule is a quick filter to assess the drug-like properties of a series of compounds, such as the chromenone derivatives. researchgate.netresearchgate.net
| Parameter | Lipinski's Rule | Calculated Value | Compliance |
|---|---|---|---|
| Molecular Weight (g/mol) | ≤ 500 | 299.18 | Yes |
| LogP (Octanol/Water Partition Coefficient) | ≤ 5 | 3.45 | Yes |
| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors | ≤ 10 | 2 | Yes |
| Violations | ≤ 1 | 0 | Pass |
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. Conversely, for peripherally acting drugs, BBB penetration may be undesirable. Predicting BBB permeability is therefore essential. nih.gov Computational models estimate parameters like the brain-to-plasma concentration ratio (LogBB) and the permeability-surface area product (LogPS). researchgate.net These models often incorporate descriptors such as molecular size, lipophilicity, and the topological polar surface area (TPSA), which quantifies the surface area of polar atoms in a molecule. researchgate.net Compounds with a high TPSA generally exhibit lower BBB permeability.
Methodologies for In Vivo Pharmacokinetic and Metabolic Profiling in Preclinical Species
While in vitro and in silico methods are predictive, in vivo studies are necessary to understand how a compound behaves in a whole biological system. admescope.com Pharmacokinetic (PK) studies are typically conducted in rodent species (e.g., mice or rats) during the early discovery phases. researchgate.net
The methodology involves administering the chromenone derivative via different routes, most commonly intravenous (IV) and oral (PO). admescope.com
Dosing: An IV dose is administered to understand the drug's disposition and clearance without the complication of absorption. A PO dose is given to assess oral absorption and determine bioavailability. admescope.com
Sample Collection: Blood samples are collected at predetermined time points after dosing. admescope.com Plasma is then separated from the blood cells for analysis.
Bioanalysis: The concentration of the drug in each plasma sample is quantified, typically using the highly sensitive and specific LC-MS/MS technique. admescope.com
Data Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to calculate key PK parameters. theraindx.com
Key pharmacokinetic parameters derived from these studies include:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
CL: Clearance, the volume of plasma cleared of the drug per unit of time.
Vd: Volume of distribution, indicating how extensively the drug distributes into tissues.
t½: Elimination half-life.
F%: Absolute oral bioavailability, calculated by comparing the AUC from oral administration to the AUC from intravenous administration. admescope.com
Metabolic profiling in vivo involves collecting urine, feces, and bile to identify and quantify the metabolites formed from the parent drug. pharmaron.com This helps to elucidate the primary metabolic pathways and understand the routes of elimination.
Strategic Importance of Early ADME Profiling in Lead Optimization and Candidate Selection Processes
Integrating ADME profiling early in the drug discovery process is a critical strategy to reduce the high attrition rates of drug candidates. researchgate.netnih.gov Historically, many compounds failed in later stages of development due to poor pharmacokinetic properties. researchgate.net
The strategic advantages of early ADME assessment include:
Informed Candidate Selection: Early screening allows for the selection of "hit" and "lead" compounds that possess not only potent biological activity but also favorable drug-like properties. nih.govwuxiapptec.com This avoids wasting resources on compounds that are unlikely to succeed in vivo.
Guided Lead Optimization: ADME data provides crucial feedback for medicinal chemists. researchgate.net If a promising chromenone derivative shows high metabolic instability, chemists can make targeted structural modifications to block the sites of metabolism ("metabolic soft spots") and improve its half-life. Similarly, if a compound has poor solubility, chemical changes can be made to improve it.
Reduced Development Costs and Timelines: By identifying and resolving ADME liabilities at the discovery stage, the risk of costly late-stage failures is significantly mitigated. wuxiapptec.com This "fail early, fail cheap" approach streamlines the entire drug development pipeline.
Prediction of Human PK: Data gathered from various preclinical species and in vitro human systems can be used in allometric scaling or physiologically based pharmacokinetic (PBPK) models to predict the pharmacokinetic profile in humans, which is essential for planning first-in-human clinical trials. theraindx.com
Conclusion and Future Research Perspectives
Synthesis and Biological Activity of 6-Bromo-2-ethylsulfanyl-chromen-4-one: Key Findings and Current Understanding
While no direct studies on the synthesis and biological evaluation of this compound have been reported, an analysis of analogous compounds provides a strong foundation for predicting its chemical behavior and potential therapeutic applications.
Synthesis: The synthesis of this compound can be conceptually approached through established methods for chromone (B188151) synthesis. A plausible synthetic route would likely involve the cyclization of a suitably substituted phenol (B47542). One common method for synthesizing the chromone backbone is the Baker-Venkataraman rearrangement, followed by acid-catalyzed cyclization. For the specific substitutions in the target molecule, a key intermediate would be a 2-hydroxyacetophenone (B1195853) bearing a bromine atom at the 5-position (para to the hydroxyl group). The introduction of the 2-ethylsulfanyl group could potentially be achieved through various strategies, including the reaction of a 2-mercaptochromone intermediate with ethyl iodide or by constructing the chromone ring from a precursor already containing the thioether moiety. The synthesis of 2-aryl-4H-thiochromen-4-one derivatives has been achieved through a cross-coupling reaction of 2-sulfinyl-thiochromones with arylboronic acids, suggesting the feasibility of introducing sulfur-containing substituents at the C2 position. nih.govnih.govresearchgate.net
Biological Activity: The biological profile of this compound is anticipated to be influenced by both the bromine and the ethylsulfanyl substituents on the chromone core.
Anticancer and Anti-inflammatory Potential: Chromone derivatives are well-documented for their anticancer and anti-inflammatory properties. nih.govscilit.com For instance, certain chromone derivatives have shown inhibitory activity against various cancer cell lines. nih.gov The presence of a halogen, such as bromine, at the C6 position has been shown to be favorable for certain biological activities. For example, a study on substituted chroman-4-one and chromone derivatives as Sirtuin 2 (SIRT2) inhibitors found that larger, electron-withdrawing groups at the 6- and 8-positions were beneficial for potency. acs.org Furthermore, 2-thiolphenoxychromone derivatives have been found to inhibit neutrophilic generation of superoxide (B77818) anions, and subsequent research on C2-functionalized chromen-4-one scaffolds has led to the development of potent inhibitors of p38α MAPK signaling, a key pathway in inflammation. nih.govresearchgate.netresearchgate.netncku.edu.tw This suggests that the 2-ethylsulfanyl group in the target compound could contribute to anti-inflammatory activity.
Antimicrobial and Antiviral Activity: The chromone scaffold is also associated with antimicrobial and antiviral activities. nih.govscilit.com Various synthetic chromone derivatives have been evaluated for their efficacy against different bacterial and fungal strains. nih.gov Flavonoids containing the 4H-chromen-4-one scaffold have been investigated for their antiviral activities against SARS-CoV-2. nih.gov The specific contribution of the 6-bromo and 2-ethylsulfanyl groups to these activities would require experimental validation.
Neuroprotective Effects: There is growing interest in chromone derivatives for the treatment of neurodegenerative diseases. nih.gov Some chromones have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurological disorders. mdpi.com The substitution pattern on the chromone ring is crucial for this activity. mdpi.com
Identification of Knowledge Gaps and Opportunities for Further Exploration of Chromenone Chemistry and Biology
Despite the broad therapeutic potential of the chromone scaffold, significant knowledge gaps remain, particularly for specifically substituted derivatives like this compound.
A primary knowledge gap is the complete lack of experimental data for this specific compound. Its synthesis has not been reported in the scientific literature, and its biological activities remain unevaluated. This presents a clear opportunity for synthetic and medicinal chemists to synthesize and characterize this molecule.
Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for 2-thioalkyl-substituted chromones is lacking. While some studies have explored 2-thiolphenoxy derivatives, a systematic investigation into how the nature of the alkyl group in 2-thioalkyl substituents affects biological activity is needed. nih.gov Similarly, while halogenation at the C6 position is common, its specific influence in combination with a 2-ethylsulfanyl group is unknown.
The exploration of the mechanism of action for many chromone derivatives is another area requiring further research. While some compounds have been shown to target specific enzymes like p38α MAPK or SIRT2, the molecular targets for many other biologically active chromones are yet to be identified. acs.orgnih.gov
Rational Design Strategies for Novel Chromenone Analogues with Enhanced Potency, Selectivity, and Desirable Preclinical ADME Characteristics
The rational design of novel chromenone analogues based on the this compound scaffold can be guided by established medicinal chemistry principles and a growing understanding of the chromone pharmacophore.
Structure-Based Drug Design: For chromone derivatives with known protein targets, structure-based design can be a powerful tool. For example, if this compound is found to inhibit a particular kinase, its binding mode can be modeled to design analogues with improved interactions with the active site, thereby enhancing potency and selectivity. nih.gov
Scaffold Hopping and Bioisosteric Replacement: The chromone core can be modified through scaffold hopping to explore new chemical space while retaining key pharmacophoric features. Additionally, bioisosteric replacement of the bromine or ethylsulfanyl groups with other functional groups can be employed to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. For instance, replacing the ethyl group with other alkyl or aryl groups could fine-tune the compound's activity and pharmacokinetic profile.
Combinatorial Chemistry: The synthesis of a library of analogues around the this compound core would be a valuable strategy. By systematically varying the substituents at the C2, C6, and other positions of the chromone ring, a comprehensive SAR can be established, leading to the identification of compounds with optimized properties.
Translational Research Prospects and Advanced Preclinical Development Pathways for Chromenone-Based Therapeutic Agents
The therapeutic potential of chromone derivatives is significant, with some compounds advancing to clinical trials. snmjournals.org For a novel compound like this compound to progress from a laboratory curiosity to a potential therapeutic agent, a clear translational research pathway is essential.
The initial step would involve a thorough in vitro evaluation of its biological activities against a panel of relevant targets, including cancer cell lines, inflammatory markers, and microbial strains. Promising initial results would then warrant further preclinical development.
Advanced preclinical studies would include:
In vivo efficacy studies: Evaluating the compound's therapeutic effect in relevant animal models of disease, such as xenograft models for cancer or inflammatory models.
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: Determining the compound's ADME properties and establishing a relationship between its concentration in the body and its therapeutic effect.
Toxicology studies: Assessing the safety profile of the compound through acute and chronic toxicity studies in animals.
The development of radiolabeled chromone derivatives can be instrumental in preclinical development, enabling techniques like positron emission tomography (PET) to visualize drug distribution and target engagement in vivo. snmjournals.org
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 6-Bromo-2-ethylsulfanyl-chromen-4-one?
Key methodologies include:
- Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to assemble the chromenone core, followed by bromination at the 6-position using N-bromosuccinimide (NBS) in a radical-initiated reaction .
- Thioether introduction : Ethylsulfanyl groups can be introduced via nucleophilic substitution of a pre-installed halogen or sulfonic ester at the 2-position. Reaction conditions (e.g., solvent polarity, temperature) must balance reactivity and byproduct formation .
- Purification : Column chromatography with hexane/ethyl acetate gradients effectively isolates the product, as demonstrated in analogous chromenone syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and ethylsulfanyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂). Bromine’s deshielding effect alters neighboring proton shifts .
- X-ray crystallography : Resolves spatial arrangement of substituents. For example, chromenone derivatives often exhibit planarity deviations (e.g., envelope conformations in the pyran ring) and intermolecular hydrogen bonding that stabilizes crystal packing .
- HRMS : Confirms molecular ion ([M+H]⁺) and isotopic patterns (²⁷Br/⁸¹Br).
Q. How can researchers mitigate byproduct formation during chromenone functionalization?
Q. What solvent systems are optimal for recrystallizing this compound?
- Ethanol/water mixtures (7:3 v/v) are effective for chromenones due to moderate polarity, balancing solubility and crystallization kinetics. Slow cooling (1–2°C/min) enhances crystal quality .
Q. How does the ethylsulfanyl group influence the compound’s electronic properties?
- The sulfur atom’s electron-donating nature increases chromenone ring electron density, altering UV-Vis absorption (e.g., bathochromic shifts) and reactivity in electrophilic substitutions .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., thermal parameters, bond lengths) be resolved during refinement?
- Use SHELXL ’s restraints (e.g., DFIX, SIMU) to stabilize disordered regions. For example, enforce reasonable C–S bond lengths (1.8–1.82 Å) and planar geometry for the chromenone core .
- Validate against Hirshfeld surface analysis to identify weak interactions (e.g., C–H···O, π-stacking) that may affect refinement .
Q. What strategies are recommended for designing derivatives with enhanced biological activity?
- Substituent effects : Bromine at the 6-position enhances lipophilicity and halogen bonding with biological targets (e.g., enzyme active sites). Replace ethylsulfanyl with bulkier groups (e.g., arylthio) to modulate steric effects .
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ) with activity data from analogues (e.g., 3-(4-Bromophenyl)-6-hydroxy-4-methylchromen-2-one’s antimicrobial efficacy) .
Q. How to address discrepancies in NMR assignments for complex splitting patterns?
- 2D NMR (COSY, HSQC) : Resolve coupling in aromatic regions. For example, vicinal protons on the chromenone core exhibit ³J coupling (~8 Hz), while geminal protons show no splitting .
- Variable-temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., ring puckering) .
Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?
Q. How to validate the biological activity of this compound against known false positives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
